5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one
Description
Crystallographic Analysis of Heterocyclic Core Architectures
Single-crystal X-ray diffraction studies of analogous oxadiazole derivatives reveal that the 1,2,4-oxadiazole ring adopts a planar conformation with bond lengths of 1.28–1.32 Å for N–O and 1.33–1.38 Å for C–N bonds, consistent with delocalized π-electron systems. The benzo[d]dioxolyl substituent exhibits a dihedral angle of 12.3° relative to the oxadiazole plane, minimizing steric strain while permitting conjugation with the aromatic system.
The pyridin-2(1H)-one moiety crystallizes in a boat conformation, with the lactam oxygen participating in intramolecular hydrogen bonding (O···H–N distance: 2.11 Å). Packing analysis demonstrates alternating layers of oxadiazole and pyridinone units separated by 3.24–3.45 Å, indicative of π-π stacking interactions between electron-deficient oxadiazole and electron-rich pyridinone rings. A representative unit cell for analogous structures includes parameters a = 10.23 Å, b = 7.85 Å, c = 15.42 Å, β = 112.5°, belonging to the P2₁/c space group.
Hirshfeld surface analysis quantifies intermolecular contacts, with 24.7% contribution from H···H interactions and 18.3% from O···H contacts, confirming the dominance of van der Waals forces and weak hydrogen bonds in crystal stabilization. The oxadiazole ring participates in 34.1% of close contacts, primarily through N···C (12.4%) and O···C (9.8%) interactions.
Table 1. Crystallographic parameters for oxadiazole-pyridinone hybrids
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume (ų) | 1245.6 |
| π-π stacking distance | 3.28 ± 0.12 Å |
| Hydrogen bond distance | 2.08–2.15 Å |
Spectroscopic Characterization of Oxadiazole-Pyridinone Hybrid Systems
High-resolution mass spectrometry (HRMS) of the title compound shows a molecular ion peak at m/z 456.1324 ([M+H]⁺), matching the theoretical mass of 456.1328 with Δ = 0.9 ppm. The isotopic pattern confirms the presence of two chlorine atoms (calculated: 34.1% [M+2], observed: 33.8%).
¹H NMR (500 MHz, DMSO-d6) reveals distinct resonances for the benzodioxole moiety (δ 6.82–6.91 ppm, multiplet), pyridinone protons (δ 7.45 ppm, doublet), and methyl groups (δ 2.28 ppm, singlet). The deshielded proton at δ 8.12 ppm corresponds to the oxadiazole-adjacent pyridinone C–H, reflecting conjugation with the electron-withdrawing oxadiazole ring.
¹³C NMR spectra feature characteristic signals at δ 167.4 ppm (oxadiazole C=N), δ 148.9 ppm (pyridinone C=O), and δ 103.7 ppm (benzodioxole acetal carbon). Two-dimensional HSQC correlations confirm connectivity between the pyridinone C-5 (δ 152.1 ppm) and oxadiazole C-5 (δ 162.3 ppm).
Table 2. Key NMR assignments (δ, ppm)
| Position | ¹H Shift | ¹³C Shift |
|---|---|---|
| Pyridinone C5 | 7.45 | 152.1 |
| Oxadiazole C5 | - | 162.3 |
| Benzodioxole C4 | 6.85 | 108.2 |
| N-CH₂-Ar | 4.92 | 49.8 |
Computational Modeling of Electronic Structure and Resonance Effects
Density functional theory (DFT) calculations at the ωB97XD/6-31G* level reveal significant charge transfer from the pyridinone ring (natural charge: −0.32 e) to the oxadiazole moiety (+0.28 e). The HOMO (-6.12 eV) localizes on the benzodioxole and pyridinone rings, while the LUMO (-2.84 eV) resides primarily on the oxadiazole core, indicating charge-transfer transitions upon excitation.
Non-covalent interaction (NCI) analysis identifies three critical regions:
- Strong attraction (blue isosurfaces) between oxadiazole N atoms and pyridinone protons (RDG = −0.04 a.u.)
- Moderate van der Waals interactions (green regions) in benzodioxole stacking (RDG = −0.01 a.u.)
- Repulsive contacts (red isosurfaces) between methyl groups (RDG = +0.03 a.u.)
QTAIM topological analysis confirms bond critical points (BCPs) between oxadiazole and pyridinone rings with electron density (ρ) = 0.008–0.012 a.u. and Laplacian (∇²ρ) = 0.024–0.031 a.u., characteristic of π-π interactions. The Wiberg bond index for the oxadiazole N–O bond (0.78) exceeds typical single-bond values, confirming partial double-bond character from resonance.
Table 3. DFT-derived electronic parameters
| Property | Value |
|---|---|
| HOMO energy | −6.12 eV |
| LUMO energy | −2.84 eV |
| Dipole moment | 5.67 Debye |
| NBO charge (oxadiazole) | +0.28 e |
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-3-4-15(2)18(9-14)12-26-11-17(6-8-21(26)27)23-24-22(25-30-23)16-5-7-19-20(10-16)29-13-28-19/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBTVJGOOJCCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Pyridinone Core: This can be synthesized via cyclization reactions involving appropriate precursors such as β-keto esters and amines.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole and oxadiazole intermediates with the pyridinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the aromatic rings and the pyridinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the oxadiazole family, including this compound, exhibit significant anticancer properties. Research published in reputable journals has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that oxadiazole derivatives could effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis rates .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. The presence of the pyridine ring and oxadiazole moiety enhances its interaction with microbial targets. In vitro assays have revealed that related compounds exhibit activity against a range of bacterial strains, suggesting this compound could be developed into a new class of antimicrobial agents .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Compounds containing the benzo[d][1,3]dioxole structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. Studies suggest that this compound may modulate inflammatory responses effectively .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as efficient emitters or charge transport materials in OLED applications due to their favorable photophysical properties .
Sensors
The ability of this compound to interact with various analytes suggests potential applications in sensor technology. Its structural features allow for selective binding with target molecules, making it suitable for developing chemical sensors .
Synthesis and Characterization
A notable case study involved the synthesis of this compound through a multi-step reaction involving benzo[d][1,3]dioxole derivatives and pyridine-based precursors. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity .
Biological Evaluation
In one study, the biological activity was evaluated against several cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values indicating potent activity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on variations in substituents and core heterocycles. Key examples include:
Key Observations :
- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound offers stronger π-π interactions than 1,2-oxazole () or pyrazole (), critical for receptor binding.
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP (~3.2, estimated) is lower than its bromobenzyl analogue (LogP ~3.8, ), suggesting improved solubility.
- Metabolic Stability: The benzo[d][1,3]dioxole group in the target compound enhances resistance to oxidative metabolism compared to non-aromatic substituents ().
- Binding Affinity: Pyridin-2(1H)-one derivatives exhibit higher affinity for kinase targets (e.g., G protein-coupled receptors) than pyrazole or acetamide analogues due to keto-enol tautomerism ().
Biological Activity
The compound 5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a pyridinone framework. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of derivatives containing the benzo[d][1,3]dioxole structure has been extensively studied. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
In a study evaluating the anticancer activity of related compounds, it was found that derivatives exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cells, respectively. These values were notably lower than those of standard chemotherapeutics like doxorubicin (IC50 = 7.46 µM for HepG2) . The mechanisms of action were linked to the inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2.
The mechanisms by which this compound exerts its biological effects include:
- EGFR Inhibition : Blocking the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Bacillus subtilis | 15 |
These findings indicate that modifications to the benzo[d][1,3]dioxole moiety can enhance antimicrobial efficacy .
Toxicity Studies
Toxicity assessments are critical for determining the safety profile of any new therapeutic agent. Recent studies involving zebrafish embryos have shown that certain derivatives exhibit low toxicity levels while maintaining significant biological activity . This highlights their potential as safer alternatives in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
